molecular formula C24H25NO B580080 Desethyl tamoxifen CAS No. 19957-51-8

Desethyl tamoxifen

Numéro de catalogue: B580080
Numéro CAS: 19957-51-8
Poids moléculaire: 343.47
Clé InChI: PXOWMFOUQCRAAG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Desethyl tamoxifen is synthesized through the demethylation of tamoxifen. The process involves the use of cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which catalyze the removal of a methyl group from tamoxifen . The reaction conditions typically involve the use of these enzymes in a suitable biological system or in vitro setup.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through biotransformation processes using microbial or mammalian cell cultures engineered to express the necessary cytochrome P450 enzymes. This method ensures high yield and purity of the metabolite .

Analyse Des Réactions Chimiques

Types of Reactions: Desethyl tamoxifen undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Utilizes cytochrome P450 enzymes, oxygen, and cofactors such as NADPH.

    Reduction: Requires reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Employs nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed:

Comparaison Avec Des Composés Similaires

Activité Biologique

Desethyl tamoxifen (also known as N-desmethyl tamoxifen) is a significant metabolite of tamoxifen, a well-known selective estrogen receptor modulator (SERM) primarily used in the treatment and prevention of breast cancer. Understanding the biological activity of this compound is crucial for optimizing therapeutic strategies and improving patient outcomes in breast cancer management.

This compound exerts its biological effects primarily through its interaction with estrogen receptors (ERs). It competes with estrogen for binding to ERα and ERβ, leading to conformational changes in the receptors that alter the expression of estrogen-dependent genes. This results in the inhibition of estrogen-mediated cell proliferation and induction of apoptosis in estrogen receptor-positive breast cancer cells .

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound are influenced by various factors, including genetic polymorphisms in cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. These enzymes are critical for the metabolism of tamoxifen into its active metabolites, including this compound. Studies have shown that variations in these enzymes can lead to significant differences in drug metabolism and clinical outcomes .

Key Pharmacokinetic Parameters:

ParameterValue
Half-lifeApproximately 14 hours
BioavailabilityVaries widely among individuals
Metabolic PathwaysPrimarily via CYP2D6 and CYP3A4

Biological Activity and Efficacy

Research indicates that this compound has substantial antiestrogenic activity, contributing to the overall efficacy of tamoxifen therapy. It has been shown to inhibit estrogen-stimulated proliferation of breast cancer cells effectively. In vitro studies demonstrate that this compound can bind to ERs with an affinity comparable to other active metabolites such as 4-hydroxy tamoxifen .

Case Studies

  • TAM-01 Study :
    • A phase III trial involving 500 women with intraepithelial neoplasia showed that low-dose tamoxifen (5 mg daily) significantly reduced the recurrence of invasive breast cancer or ductal carcinoma in situ (DCIS) over a 10-year follow-up period. The study highlighted the importance of metabolites like this compound in achieving therapeutic efficacy without increasing adverse events .
  • STAR Trial :
    • The Study of Tamoxifen and Raloxifene (STAR) compared the efficacy of tamoxifen (and its metabolites) against raloxifene in reducing breast cancer risk. Both drugs showed similar effectiveness, but variations in individual responses were noted, emphasizing the role of metabolic differences, including those involving this compound .

Clinical Implications

The biological activity of this compound underscores its potential role as a therapeutic agent in breast cancer treatment. Its ability to modulate estrogen receptor activity suggests that it may be beneficial not only as a metabolite but also as a standalone compound or in combination therapies aimed at enhancing treatment outcomes.

Future Research Directions

Ongoing research is focusing on:

  • Gut Microbiome Influence : Recent studies have indicated that gut microbiota may affect the metabolism and efficacy of tamoxifen and its metabolites, including this compound. Understanding these interactions could lead to personalized treatment strategies .
  • Targeted Therapies : Investigating how variations in metabolism affect patient responses to this compound could pave the way for more targeted therapies that optimize dosing based on individual metabolic profiles.

Propriétés

IUPAC Name

2-[4-(1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO/c1-25(2)17-18-26-23-15-13-22(14-16-23)24(21-11-7-4-8-12-21)19-20-9-5-3-6-10-20/h3-16,19H,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOWMFOUQCRAAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19957-51-8
Record name Desethyl tamoxifen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019957518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.